An In-depth Technical Guide to the Chemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-dichloropyrimidine-2-carboxylic acid (CAS No: 684220-30-2). This halogenated pyrimidine derivative is a versatile building block in medicinal chemistry and agrochemical research, notably for its potential as a herbicide. This document collates available data on its structure, physical properties, synthesis, reactivity, and spectroscopic profile. Furthermore, it delves into its biological activity, proposing a mechanism of action involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the pyrimidine biosynthesis pathway. Due to the limited availability of experimental data for this specific compound, some of the presented information is based on predictions and analysis of structurally related compounds.
Chemical and Physical Properties
4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂N₂O₂. The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring, coupled with a carboxylic acid group, imparts significant reactivity and specific physical characteristics to the molecule.
Table 1: Physical and Chemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid
| Property | Value | Source/Comment |
| CAS Number | 684220-30-2 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 192.99 g/mol | [1][3] |
| Boiling Point | 424 °C at 760 mmHg | Predicted |
| Density | 1.718 g/cm³ | Predicted |
| Flash Point | 210 °C | Predicted |
| Melting Point | Not Available | - |
| Solubility | Not Available | Expected to have some solubility in polar organic solvents. |
| Appearance | White to off-white solid | General expectation for similar compounds. |
Synthesis and Reactivity
Synthesis
Proposed Synthesis Workflow:
Figure 1: Proposed synthesis workflow for 4,6-Dichloropyrimidine-2-carboxylic acid.
Experimental Protocol (Proposed):
This protocol is a generalized procedure and may require optimization.
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Step 1: Reaction Setup In a well-ventilated fume hood, a solution of 4,6-dihydroxypyrimidine-2-carboxylic acid is prepared in a suitable inert solvent such as chloroform. A catalytic amount of a base, for instance, pyridine, is added to the mixture.
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Step 2: Chlorination The mixture is heated to a moderate temperature (e.g., 50 °C). A chlorinating agent, such as phosgene or phosphorus oxychloride (POCl₃), is then introduced slowly into the reaction mixture. The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).
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Step 3: Workup and Isolation Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent is carefully quenched. The mixture is then washed with water to remove water-soluble byproducts. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
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Step 4: Purification The crude product is purified by recrystallization from a suitable solvent to yield the final product.
Reactivity
The chemical reactivity of 4,6-dichloropyrimidine-2-carboxylic acid is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine substituents. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. The carboxylic acid group at position 2 can undergo typical reactions of carboxylic acids, such as esterification and amidation.
Spectroscopic Profile (Predicted)
As experimental spectroscopic data for 4,6-dichloropyrimidine-2-carboxylic acid is not publicly available, the following sections provide predicted data based on the analysis of its structure and comparison with related compounds like 4,6-dichloropyrimidine.[4][5][6][7][8][9][10][11]
¹H and ¹³C NMR Spectroscopy
Table 2: Predicted NMR Spectral Data
| Spectrum | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~13-14 | Broad Singlet | -COOH |
| ~7.8 | Singlet | H-5 | |
| ¹³C NMR | ~170 | - | C=O |
| ~165 | - | C-4, C-6 | |
| ~160 | - | C-2 | |
| ~120 | - | C-5 |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general chemical shift ranges for the respective functional groups.[12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1300 | Medium | C-O stretch |
| ~800 | Strong | C-Cl stretch |
Note: These are approximate values based on typical IR frequencies for the respective functional groups and the analysis of similar dichloropyrimidine compounds.[15][16]
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A prominent cluster of peaks around m/z 192, 194, and 196 would be expected due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).
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Key Fragmentation: A significant fragment would likely be observed corresponding to the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 147.
Biological Activity and Mechanism of Action
4,6-Dichloropyrimidine-2-carboxylic acid has been identified as a herbicide.[3] While the precise mechanism for this specific molecule is not extensively detailed, related chloropyrimidine and pyrimidine carboxylic acid derivatives are known to act as enzyme inhibitors. A prominent target for this class of compounds in herbicidal applications is dihydroorotate dehydrogenase (DHODH).[17][18][19][20][21]
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components. Inhibition of this enzyme disrupts the production of pyrimidines, leading to the cessation of cell growth and proliferation, ultimately causing the death of the plant.[22][23][24][25][26]
Proposed Mechanism of Action:
Figure 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in the Pyrimidine Biosynthesis Pathway.
Conclusion
4,6-Dichloropyrimidine-2-carboxylic acid is a compound of significant interest for its potential applications in agrochemical and pharmaceutical development. Its reactive nature, stemming from the dichloropyrimidine core, allows for diverse chemical modifications. While a comprehensive experimental dataset for this specific molecule is not yet available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, predicted spectroscopic characteristics, and a likely mechanism of action for its herbicidal properties. Further experimental investigation is warranted to fully elucidate the properties and potential of this versatile chemical entity.
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